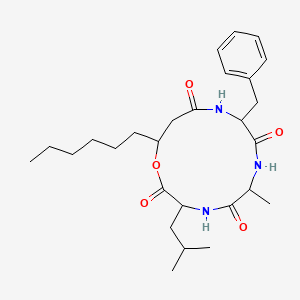
Beauverolides
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beauverolides are a group of hydrophobic cyclodepsipeptides produced by the entomopathogenic fungus Beauveria bassiana. These compounds are known for their ability to inhibit sterol O-acyltransferases and calmodulin, which play crucial roles in various biological processes. This compound have garnered significant attention due to their potential therapeutic applications, particularly in the treatment of Alzheimer’s disease and atherosclerosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beauverolides can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. The synthetic routes typically involve the formation of peptide bonds between amino acids and the incorporation of hydroxy acids to form the cyclodepsipeptide structure. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Beauveria bassiana under controlled conditions. The fungus is cultured in a nutrient-rich medium, and the this compound are extracted from the fermentation broth using organic solvents. The extracted compounds are then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Beauverolides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of this compound to enhance their biological activity or to study their mechanism of action.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Applications De Recherche Scientifique
Beauverolides have a wide range of scientific research applications, including their use in chemistry, biology, medicine, and industry. In chemistry, this compound are studied for their unique cyclodepsipeptide structure and their ability to form gels in aqueous solutions. In biology, they are used to investigate the inhibition of sterol O-acyltransferases and calmodulin, which are involved in cholesterol metabolism and calcium signaling, respectively .
In medicine, this compound have shown promise in the treatment of Alzheimer’s disease by reducing senile plaques and in preventing foam cell formation in atherosclerosis. Additionally, this compound are being explored as potential biopesticides due to their ability to inhibit the growth of insect pests .
Mécanisme D'action
The mechanism of action of beauverolides involves the inhibition of sterol O-acyltransferases and calmodulin. Sterol O-acyltransferases are enzymes that catalyze the esterification of cholesterol, a critical step in cholesterol metabolism. By inhibiting these enzymes, this compound reduce the formation of cholesterol esters, which can help prevent the development of atherosclerosis .
Calmodulin is a calcium-binding protein that regulates various cellular processes, including muscle contraction, cell division, and signal transduction. This compound inhibit calmodulin by binding to its calcium-binding sites, thereby disrupting its function and affecting calcium signaling pathways .
Comparaison Avec Des Composés Similaires
Beauverolides are structurally similar to other cyclodepsipeptides such as beauvericin, bassianin, and bassianolide. this compound are unique in their ability to inhibit both sterol O-acyltransferases and calmodulin, whereas other cyclodepsipeptides may target different enzymes or pathways .
List of Similar Compounds:- Beauvericin
- Bassianin
- Bassianolide
- Tenellin
- Oosporein
- Oxalic acid
This compound stand out due to their dual inhibitory action and their potential therapeutic applications in treating Alzheimer’s disease and atherosclerosis.
Propriétés
Numéro CAS |
62995-90-8 |
|---|---|
Formule moléculaire |
C27H41N3O5 |
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
9-benzyl-13-hexyl-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C27H41N3O5/c1-5-6-7-11-14-21-17-24(31)29-22(16-20-12-9-8-10-13-20)26(33)28-19(4)25(32)30-23(15-18(2)3)27(34)35-21/h8-10,12-13,18-19,21-23H,5-7,11,14-17H2,1-4H3,(H,28,33)(H,29,31)(H,30,32) |
Clé InChI |
YUJXCNCSPRKCFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
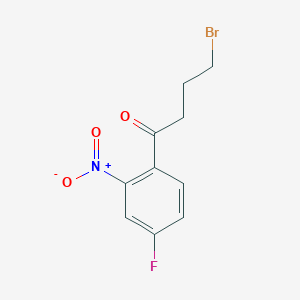
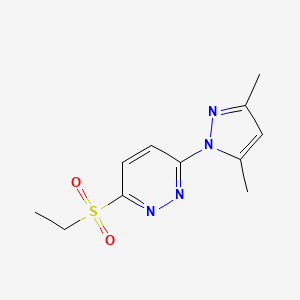
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)


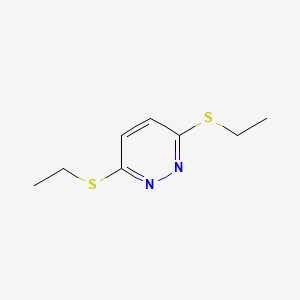



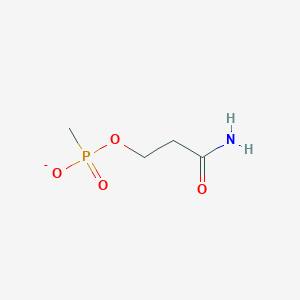
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)
